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3-Oxoazetidine-1-carbonylchloride

Cat. No.: B15313643
M. Wt: 133.53 g/mol
InChI Key: TVNBNQHWFPIRGW-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Strategy

Four-membered nitrogen heterocycles, such as azetidines, are crucial components in the toolkit of synthetic chemists. nih.govnumberanalytics.com Their importance stems from their utility as versatile building blocks for constructing more complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and materials science. numberanalytics.com These strained ring systems offer a unique combination of properties, including increased metabolic stability and controlled lipophilicity, which are highly desirable in drug design and development. nih.gov The incorporation of nitrogen, along with other heteroatoms like oxygen and sulfur, into these four-membered rings results in a diverse array of electronic, steric, and metabolic characteristics that can enhance the efficacy, selectivity, and pharmacokinetic profiles of therapeutic compounds. nih.gov

Azetidines, specifically, are four-membered saturated cyclic amines that are integral to a variety of natural and synthetic compounds. medwinpublishers.com Their rigid structure can lead to improved pharmacokinetic properties and metabolic stability in drug candidates. nih.gov Despite the synthetic challenges posed by their inherent ring strain, recent advancements have made these compounds more accessible for a wide range of therapeutic applications, including oncology, infectious diseases, and central nervous system (CNS) disorders. nih.govnih.gov Consequently, four-membered nitrogen heterocycles are recognized as essential frameworks in medicinal chemistry. nih.gov

Historical Context of Azetidine (B1206935) Ring System Construction and Functionalization

The history of azetidine chemistry can be traced back to the early 20th century, with initial explorations involving reactions like the Schiff base reaction in 1907. jmchemsci.com However, the field gained significant momentum with the discovery of penicillin, which contains a related β-lactam (2-azetidinone) ring, highlighting the biological potential of such strained heterocycles. jmchemsci.com The first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 from Convallaria majalis. medwinpublishers.com

Historically, the synthesis of azetidines has been challenging due to the ring strain. medwinpublishers.comresearchgate.net Traditional methods for constructing the azetidine ring have largely relied on intramolecular cyclization reactions of precursors like 1,3-amino alcohols and 1,3-halo amines. researchgate.net Other established strategies include intermolecular [2+2] cycloadditions of alkenes with amines or oximes. researchgate.net

In recent years, the synthetic landscape has expanded considerably. rsc.orgrsc.org Modern approaches include palladium-catalyzed intramolecular C(sp³)–H amination, which allows for the synthesis of functionalized azetidines. rsc.org Other innovative methods involve ring contraction of five-membered heterocycles, ring expansion of three-membered heterocycles like aziridines, and the reduction of azetidin-2-ones. magtech.com.cn The functionalization of the pre-formed azetidine ring has also seen significant progress, with methods for direct and stereoselective C(sp³)–H functionalization, diastereoselective alkylation, and chemoselective displacement becoming more prevalent. rsc.org This allows for the late-stage modification of azetidine-containing molecules, which is a powerful strategy in medicinal chemistry. researchgate.net

Unique Reactivity and Strain of Azetidinone Architectures

The chemical behavior of azetidines and their derivatives, including azetidinones, is largely dictated by their considerable ring strain. rsc.orgrsc.orgresearchwithnj.com The strain energy of the azetidine ring is approximately 25.4 kcal/mol. rsc.org This value lies between that of the highly reactive and less stable aziridines (three-membered rings) and the more stable and less reactive pyrrolidines (five-membered rings). rsc.org This intermediate level of strain endows azetidines with a unique combination of reasonable stability for handling and sufficient reactivity that can be triggered under specific reaction conditions. researchgate.netrsc.orgrsc.orgresearchwithnj.com

This inherent strain makes azetidines valuable precursors for the synthesis of a wide range of more complex heterocyclic molecules through ring-opening reactions. nih.gov The reactivity can be harnessed in what is known as a "build and release" approach, where the strained ring is first constructed and then strategically opened to introduce new functional groups, facilitated by the pre-installed strain energy. beilstein-journals.org

In the case of azetidinone architectures, such as 3-oxoazetidines, the presence of the carbonyl group further influences the ring's reactivity. The oxidation of a hydroxyl group to a ketone at the 3-position is a common synthetic step to create these structures. chemicalbook.comambeed.com The resulting 3-oxoazetidine is a key intermediate for various pharmacologically active compounds. chemicalbook.com

Overview of the Research Landscape Surrounding Activated Azetidine Derivatives

The development of methods to synthesize activated and functionalized azetidine derivatives is an active and important area of research. rsc.orgrsc.org These derivatives serve as crucial intermediates and building blocks in the synthesis of a diverse array of biologically active molecules. nih.govmagtech.com.cnnih.gov The research landscape is focused on creating efficient and versatile synthetic routes to access these compounds, as their availability has historically been a bottleneck for their broader application. nih.govresearchgate.net

Recent breakthroughs in synthetic methodology have enabled the creation of densely functionalized azetidines that were previously difficult to access. rsc.org These advancements include photochemical methods, such as the aza Paternò-Büchi reaction, and transition-metal-catalyzed reactions. nih.govrsc.org The ability to introduce a variety of functional groups onto the azetidine scaffold allows for the fine-tuning of the pharmacological properties of the resulting molecules. nih.govnih.gov

An example of an activated azetidine derivative is 3-Oxoazetidine-1-carbonyl chloride . This compound is a reactive intermediate, with the carbonyl chloride group at the 1-position providing a site for further chemical modification, such as amidation reactions. rsc.org Its precursor, tert-butyl 3-oxoazetidine-1-carboxylate (also known as N-Boc-3-azetidinone), is a widely used intermediate in the synthesis of various pharmaceuticals. chemicalbook.comnih.govambeed.com The synthesis of this precursor typically involves the oxidation of N-Boc-3-hydroxyazetidine. nih.govscienceopen.com The subsequent conversion to the highly reactive acyl chloride, 3-Oxoazetidine-1-carbonyl chloride, provides a key building block for introducing the 3-oxoazetidine motif into larger molecular structures.

Data Tables

Table 1: Properties of 3-Oxoazetidine-1-carbonyl chloride

PropertyValue
IUPAC Name 3-oxoazetidine-1-carbonyl chloride
CAS Number 2138120-04-2
Molecular Formula C₄H₄ClNO₂
Molecular Weight 133.53 g/mol
Physical Form Not specified, likely a reactive solid or liquid

Data sourced from public chemical databases.

Table 2: Properties of tert-Butyl 3-oxoazetidine-1-carboxylate

PropertyValue
Synonyms N-Boc-3-azetidinone, 1-Boc-3-azetidinone
CAS Number 398489-26-4
Molecular Formula C₈H₁₃NO₃
Molecular Weight 171.19 g/mol
Melting Point Not clearly defined, decomposition may occur
Boiling Point ~204 °C at 12 mmHg
Physical Form Solid or oil
Solubility Soluble in many organic solvents

Data sourced from public chemical databases and scientific literature. ambeed.comnih.govechemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClNO2 B15313643 3-Oxoazetidine-1-carbonylchloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4ClNO2

Molecular Weight

133.53 g/mol

IUPAC Name

3-oxoazetidine-1-carbonyl chloride

InChI

InChI=1S/C4H4ClNO2/c5-4(8)6-1-3(7)2-6/h1-2H2

InChI Key

TVNBNQHWFPIRGW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CN1C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Oxoazetidine 1 Carbonylchloride and Analogous Systems

Precursor Synthesis and Functionalization of 3-Oxoazetidines

The foundational step in generating 3-oxoazetidine-1-carbonylchloride is the construction and modification of the 3-oxoazetidine core. This process begins with the synthesis of 3-hydroxyazetidine derivatives, which are then oxidized to the corresponding ketone.

Synthesis of 3-Hydroxyazetidine Derivatives as Precursors

The synthesis of 3-hydroxyazetidine derivatives, typically in the form of hydrochloride salts, serves as a crucial starting point. A common and effective method involves the use of epichlorohydrin (B41342) as a key raw material. wikipedia.orgnih.gov In this process, the epoxide ring of epichlorohydrin is opened by a primary amine, such as benzylamine (B48309) or benzhydrylamine. wikipedia.orgnih.gov This initial reaction forms an amino alcohol intermediate.

Following the ring-opening, an intramolecular cyclization is induced, often facilitated by a base, to construct the four-membered azetidine (B1206935) ring. nih.gov The nitrogen atom is typically protected during this sequence, for example with a benzyl (B1604629) or benzhydryl group. wikipedia.orgnih.gov The final step in forming the precursor is the deprotection of the nitrogen atom. This is commonly achieved through hydrogenolysis, using a catalyst like palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), to remove the protecting group and yield 3-hydroxyazetidine, which is often isolated as its hydrochloride salt for stability. nih.govresearchgate.net

Alternative strategies may employ different starting materials, but the fundamental approach of ring formation from a functionalized acyclic precursor remains a central theme in accessing the 3-hydroxyazetidine scaffold. nih.gov

Oxidation Protocols for the Conversion of 3-Hydroxyazetidines to 3-Oxoazetidines

With the 3-hydroxyazetidine precursor in hand, the next critical transformation is the oxidation of the secondary alcohol at the C3 position to a ketone, yielding a 3-oxoazetidine. To prevent unwanted side reactions, the azetidine nitrogen is typically protected, often with a tert-butyloxycarbonyl (Boc) group, prior to oxidation. nih.govresearchgate.net This leads to the formation of intermediates like N-Boc-3-hydroxyazetidine. researchgate.net

A widely used and effective traditional method for this oxidation is mediated by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). In this protocol, TEMPO acts as a catalyst, while a stoichiometric oxidant, such as sodium hypochlorite (B82951) (NaClO), is used to regenerate the active oxoammonium species. researchgate.netambeed.com The reaction is typically performed in a biphasic system, such as dichloromethane (B109758) and water, and may include additives like potassium bromide to facilitate the oxidation. researchgate.net This method is well-established for converting N-protected 3-hydroxyazetidines to their corresponding 3-oxo derivatives with good yields. researchgate.net

Table 1: Traditional TEMPO-mediated Oxidation of N-Boc-3-hydroxyazetidine

ReactantCatalystStoichiometric OxidantSolvent SystemYield
N-Boc-3-hydroxyazetidineTEMPONaClO / KHCO₃Dichloromethane / Water92.1% ambeed.com

In line with the principles of green chemistry, more advanced and environmentally benign oxidation technologies have been developed. These methods aim to replace hazardous reagents like sodium hypochlorite with cleaner oxidants. One such approach utilizes a TEMPO-catalyzed system with hydrogen peroxide (H₂O₂) as the terminal oxidant. researchgate.netchemicalbook.comnih.gov Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. chemicalbook.com

To enhance the efficiency and safety of this reaction, it can be performed in a microchannel reactor. researchgate.net This technology allows for precise control over reaction parameters, such as temperature and mixing, leading to improved reaction rates and safety profiles. The use of a microchannel reactor with the TEMPO/H₂O₂ system represents a significant advancement, offering a greener and more efficient route to N-Boc-3-oxoazetidine. researchgate.net Other green oxidation systems, such as those using tungstate (B81510) complexes in conjunction with hydrogen peroxide, have also been explored for various alcohol oxidations. nih.govnih.gov

Table 2: Green Oxidation of N-Boc-3-hydroxyazetidine in a Microchannel Reactor

ReactantCatalytic SystemSolventTechnologyStay Time
N-Boc-3-hydroxyazetidineTEMPO / H₂O₂DichloromethaneMicrochannel Reactor30 s researchgate.net

Installation of the Carbonyl Chloride Moiety at the Azetidine Nitrogen

The final stage in the synthesis of the target compound involves the deprotection of the nitrogen atom of the 3-oxoazetidine (if protected) followed by the introduction of the carbonyl chloride group.

Strategies for N-Acylation with Chlorinating Reagents

The installation of a carbonyl chloride group onto a secondary amine, such as the nitrogen of a 3-oxoazetidine ring, is typically achieved through acylation with a suitable chlorinating reagent. The most common reagents for this transformation are phosgene (B1210022) (COCl₂) or its safer, solid-state equivalents, diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). wikipedia.orgnih.gov

The general reaction involves treating the secondary amine with the phosgenating agent, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. wikipedia.org For the synthesis of this compound, deprotected 3-oxoazetidine would be reacted with triphosgene, for instance, in an inert solvent like dichloromethane.

Studies on the reaction of N-alkyl azetidines with triphosgene have shown that cyclic N-carbamoyl chlorides can be successfully formed. nih.govresearchgate.net The reaction pathway can sometimes be complicated by potential ring-opening side reactions, depending on the substituents present on the azetidine ring and the nitrogen atom. nih.govresearchgate.net However, the fundamental transformation provides a direct route to the desired N-carbonyl chloride functionality on the azetidine core.

Direct Chlorination of N-H Azetidines

The direct conversion of an unprotected N-H azetidine, specifically 3-azetidinone, to this compound using a chlorinating agent like phosgene or its equivalents is a theoretically possible but synthetically challenging approach. The primary obstacle is the potential for competing reactions. The secondary amine of 3-azetidinone is nucleophilic and would be the target for acylation. ncert.nic.in However, the enolate of the ketone could also potentially react, leading to a mixture of N-acylated and O-acylated products, as well as possible side reactions involving the strained ring system.

Given the reactivity of both the secondary amine and the ketone, achieving high chemoselectivity for N-acylation would be difficult. The reaction conditions, such as the choice of solvent, temperature, and the specific chlorinating agent, would need to be carefully optimized to favor the desired product.

Conversion of N-Carboxylic Acids or Esters to Carbonyl Chlorides

A more controlled and likely successful approach to this compound involves a multi-step sequence starting from a protected azetidine derivative. A common precursor in azetidine chemistry is tert-butyl 3-oxoazetidine-1-carboxylate. chemrxiv.orgnih.govambeed.comchemicalbook.combldpharm.comsigmaaldrich.com The synthesis of this key intermediate is well-documented and typically involves the oxidation of the corresponding alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate. nih.govambeed.com

A plausible synthetic pathway to the target carbonyl chloride would be:

Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-oxoazetidine-1-carboxylate to yield 3-azetidinone hydrochloride. This is typically achieved under acidic conditions. nih.gov

Formation of the Carbonyl Chloride: The resulting 3-azetidinone, as the free base or its salt, could then be reacted with a suitable chlorinating agent. However, as mentioned, direct reaction with the free N-H is problematic. A more viable strategy would be the initial formation of an N-carboxylic acid derivative. This could hypothetically be achieved by reacting 3-azetidinone with a reagent that introduces a carboxylic acid group at the nitrogen, followed by conversion of this carboxylic acid to the carbonyl chloride.

The conversion of carboxylic acids to acid chlorides is a standard transformation in organic synthesis, commonly employing reagents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). lookchem.comrsc.org The reaction with thionyl chloride, for instance, produces gaseous byproducts (SO₂ and HCl), which can simplify purification. lookchem.com

A general representation of this conversion is shown below:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

This established methodology could be applied to a hypothetical N-carboxy-3-oxoazetidine precursor to furnish the desired this compound.

Comparison with Synthesis of Related Carbonyl Chlorides (e.g., 3-Oxocyclobutane-1-carbonyl chloride)

A useful comparison can be drawn with the synthesis of the analogous carbocyclic compound, 3-oxocyclobutane-1-carbonyl chloride. The synthesis of this related molecule also contends with a strained four-membered ring and a ketone functionality.

Several methods have been reported for the synthesis of 3-oxocyclobutane-1-carbonyl chloride. A primary route involves the conversion of 3-oxocyclobutanecarboxylic acid using standard chlorinating agents like thionyl chloride or oxalyl chloride. smolecule.com The precursor, 3-oxocyclobutanecarboxylic acid, can be prepared through various multi-step sequences, including those starting from acetone, bromine, and malononitrile. chemicalbook.comgoogle.comgoogle.com

Chemo- and Regioselective Considerations in Synthesis

The synthesis of this compound is fraught with challenges related to chemo- and regioselectivity. The bifunctional nature of the molecule, containing both a reactive ketone and a highly reactive carbonyl chloride on a strained ring, necessitates careful control over reaction conditions.

During the formation of the carbonyl chloride from a hypothetical N-carboxy-3-oxoazetidine, the primary chemoselectivity issue would be to ensure that the chlorinating agent reacts exclusively with the carboxylic acid moiety without affecting the ketone. Standard reagents like thionyl chloride and oxalyl chloride are generally effective for this transformation without interfering with a ketone under appropriate conditions.

However, in any synthetic step involving an unprotected 3-azetidinone intermediate, the nucleophilic nitrogen and the electrophilic ketone carbonyl present a significant chemoselectivity challenge. Reactions intended for the nitrogen could potentially occur at the ketone, and vice versa. The regioselectivity of reactions on the azetidine ring is also a critical factor, with the nature of substituents on the nitrogen playing a directing role in some cases. rsc.org

Purification and Isolation Challenges for Reactive Carbonyl Chlorides

Carbonyl chlorides are inherently reactive compounds, susceptible to hydrolysis by atmospheric moisture. lookchem.comresearchgate.net This necessitates that all purification and handling steps be conducted under strictly anhydrous conditions. The presence of the strained azetidine ring and the ketone functionality in this compound would likely exacerbate its instability and reactivity.

Common purification techniques for acyl chlorides include fractional distillation. lookchem.com However, the high reactivity and potential thermal instability of this compound might make distillation challenging, potentially leading to decomposition or polymerization.

Alternative purification methods for highly reactive acid chlorides include recrystallization from non-hydroxylic solvents like toluene (B28343) or petroleum ether, or flash chromatography on silica (B1680970) gel under anhydrous conditions. researchgate.net However, the polarity of the ketone group in the target molecule could lead to strong interactions with silica gel, potentially complicating chromatographic purification.

Given these challenges, it is often preferable to use reactive carbonyl chlorides like the title compound immediately in the next synthetic step without purification, a practice known as telescoping reactions. If purification is unavoidable, it must be performed rapidly and with stringent exclusion of moisture.

Reactivity and Mechanistic Pathways of 3 Oxoazetidine 1 Carbonylchloride

Electrophilic Nature of the Carbonyl Chloride Functionality

The carbonyl chloride group is an acyl chloride, which is a highly reactive derivative of a carboxylic acid. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density. This withdrawal renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Acyl Substitution Reactions

The primary reaction pathway for the carbonyl chloride functionality is nucleophilic acyl substitution. In this two-step mechanism, a nucleophile first adds to the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled. This addition-elimination sequence results in the substitution of the chlorine atom with the incoming nucleophile.

Formation of Amides, Esters, and Thioesters

The high reactivity of the carbonyl chloride allows for the facile synthesis of various carboxylic acid derivatives.

Amides: Reaction with primary or secondary amines readily forms amides. This reaction is typically rapid and can be carried out under mild conditions. A base, such as a tertiary amine (e.g., triethylamine) or pyridine (B92270), is often added to neutralize the hydrogen chloride byproduct. researchgate.netresearchgate.net

Esters: Treatment with alcohols leads to the formation of esters. Similar to amide formation, this reaction often proceeds efficiently, sometimes with the aid of a base to scavenge the generated HCl. researchgate.net

Thioesters: Reaction with thiols provides thioesters, which are important intermediates in various organic syntheses.

NucleophileProductGeneral Reaction Conditions
Primary Amine (R-NH₂)N-substituted amideAprotic solvent, often with a non-nucleophilic base
Secondary Amine (R₂NH)N,N-disubstituted amideAprotic solvent, often with a non-nucleophilic base
Alcohol (R-OH)EsterAprotic solvent, may require a base
Thiol (R-SH)ThioesterAprotic solvent, often with a base

Reactions Involving the 3-Oxo (Ketone) Functionality

The ketone group at the 3-position of the azetidine (B1206935) ring provides another site for chemical transformations.

Carbonyl Reactivity (e.g., nucleophilic addition, enolization)

The ketone carbonyl is also electrophilic, though generally less so than the carbonyl chloride. It can undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon, and upon workup, an alcohol is formed. Common nucleophiles for this transformation include organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi).

Furthermore, the presence of alpha-hydrogens allows for enolization under both acidic and basic conditions, forming an enol or enolate, respectively. This enolate can then react with various electrophiles.

Influence of the Azetidine Ring on Ketone Reactivity

The four-membered azetidine ring introduces significant ring strain. This strain can influence the reactivity of the ketone. The hybridization change from sp² in the ketone to sp³ in the tetrahedral intermediate of a nucleophilic addition can be affected by the ring strain. However, detailed studies on the specific influence of the N-carbonyl chloride azetidine ring on the ketone's reactivity are not widely available. Studies on the analogous N-Boc-3-azetidinone show it readily undergoes reactions typical of ketones, such as the Horner-Wadsworth-Emmons reaction to form an alkene. nih.gov

ReagentReaction TypeProduct
Grignard Reagent (RMgX)Nucleophilic AdditionTertiary Alcohol
Organolithium Reagent (RLi)Nucleophilic AdditionTertiary Alcohol
Ylide (e.g., Wittig reagent)Wittig ReactionAlkene
Base/ElectrophileEnolate formation and alkylationα-Substituted Ketone

Azetidine Ring Reactivity and Stability

The azetidine ring is a four-membered heterocycle containing a nitrogen atom. The inherent ring strain of approximately 25.4 kcal/mol makes it more reactive than five- or six-membered rings but more stable than the highly strained three-membered aziridine (B145994) ring. rsc.org This balance of stability and reactivity makes azetidines valuable synthetic intermediates. rsc.org

Ring-Opening Reactions Initiated by Nitrogen or Carbonyl Chloride Activation

Ring-opening reactions of 3-Oxoazetidine-1-carbonyl chloride can be initiated through two primary pathways: activation of the azetidine nitrogen or activation via the carbonyl chloride moiety.

Activation of the nitrogen atom, typically through protonation or coordination to a Lewis acid, enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. This process can lead to the cleavage of the C-N bonds, relieving the ring strain. The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the ring. magtech.com.cn In the case of 3-Oxoazetidine-1-carbonyl chloride, the presence of the carbonyl group at the 3-position can influence the electronic properties of the ring and direct the outcome of the ring-opening reaction.

Alternatively, the highly electrophilic carbonyl chloride group can serve as the primary site of reaction. Nucleophilic attack on the carbonyl carbon can lead to the formation of a tetrahedral intermediate. Subsequent rearrangement and ring-opening can occur, driven by the release of the significant ring strain inherent in the azetidine ring, which is approximately 25.4 kcal/mol. rsc.org This pathway is analogous to the ring-opening of N-acylaziridines, where the acyl group activates the ring towards nucleophilic attack. researchgate.net

A study on N-substituted azetidines demonstrated an acid-mediated intramolecular ring-opening decomposition, where a pendant amide group acts as a nucleophile. nih.gov This highlights the propensity of the strained azetidine ring to undergo ring-opening when an internal or external nucleophile is present, a reactivity pattern that would be expected for 3-Oxoazetidine-1-carbonyl chloride, especially under acidic conditions that would protonate the nitrogen.

Investigation of Ring Strain Effects on Reactivity

The considerable ring strain of the azetidine ring is a dominant factor in the reactivity of 3-Oxoazetidine-1-carbonyl chloride. rsc.orgrsc.orgresearchwithrutgers.comresearchgate.net This strain, intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, provides a thermodynamic driving force for reactions that lead to ring-opening. rsc.org

The strain arises from bond angle distortion from the ideal tetrahedral and trigonal planar geometries of the sp³ and sp² hybridized atoms within the ring. This stored energy can be released upon cleavage of one of the ring bonds, making such processes kinetically and thermodynamically favorable.

Ring Strain of Cyclic Amines

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine327.7
Azetidine425.4 rsc.org
Pyrrolidine55.4
Piperidine6~0

Transition Metal-Catalyzed Transformations Involving 3-Oxoazetidine-1-carbonylchloride

While specific examples involving 3-Oxoazetidine-1-carbonyl chloride are not extensively documented, the broader class of azetidines is known to participate in various transition metal-catalyzed reactions. The reactivity of the C-N and C-C bonds within the strained ring, coupled with the potential for the carbonyl chloride to engage in catalytic cycles, suggests a rich potential for such transformations.

Cross-Coupling Reactions (if applicable)

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of azetidines. Nickel-catalyzed cross-coupling reactions of azetidines have been reported as a sustainable approach for the formation of new C-C bonds through ring-opening. calstate.edu These reactions are often driven by the release of ring strain.

In the context of 3-Oxoazetidine-1-carbonyl chloride, several cross-coupling scenarios can be envisioned. The carbonyl chloride group itself could participate in cross-coupling reactions, for instance, in a Suzuki or Stille coupling, to introduce a new substituent at the nitrogen atom. More interestingly, the strained C-N bonds of the azetidine ring could undergo oxidative addition to a low-valent transition metal catalyst, such as nickel or palladium, initiating a cross-coupling cascade. A photoredox-transition metal dual catalysis platform has been developed for the nickel-catalyzed cross-coupling of NHP azetidine-2-carboxylates with heteroaryl iodides. nih.gov A similar strategy could potentially be applied to 3-Oxoazetidine-1-carbonyl chloride.

A polar-radical relay strategy has been employed for the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids, leading to the formation of all-carbon quaternary center-bearing azetidines. nih.gov This highlights the potential for harnessing ring strain in cross-coupling reactions to build complex molecular architectures.

Potential Cross-Coupling Reactions of 3-Oxoazetidine-1-carbonyl chloride

Coupling PartnerCatalyst System (Illustrative)Potential Product Type
Arylboronic acidPd(PPh₃)₄, baseN-aroyl-3-oxoazetidine
OrganostannanePd(PPh₃)₄N-acyl-3-oxoazetidine
Alkenyl bromide (ring-opening)Ni(COD)₂, ligandRing-opened β-amino ketone derivative

Carbonylation Reactions (if applicable)

Carbonylation reactions involving azetidines are less common but offer intriguing possibilities for synthetic transformations. The insertion of carbon monoxide into the strained C-N bonds of the azetidine ring, promoted by a transition metal catalyst, could lead to ring expansion and the formation of β-lactams or other carbonyl-containing heterocycles.

While direct carbonylation of 3-Oxoazetidine-1-carbonyl chloride has not been reported, related systems provide some insights. For example, nickel-catalyzed reductive carboxylation of N-substituted aziridines with CO₂ has been demonstrated, providing access to β-amino acids. acs.org A similar reductive carboxylation of the azetidine ring in 3-Oxoazetidine-1-carbonyl chloride could potentially lead to γ-amino acid derivatives. Photocatalytic carboxylation of C-N bonds in cyclic amines, including azetidines, with CO₂ has also been reported. researchgate.net

Radical Reactions and Mechanistic Studies

The involvement of radical intermediates in the chemistry of azetidines is an emerging area of research. The strain of the four-membered ring can facilitate the formation of radical species and drive subsequent reactions.

Visible-light-mediated methods have been developed for the synthesis of functionalized azetidines. acs.orgresearchgate.netnih.gov For instance, a dual EnT (Energy Transfer) process has been used for the synthesis of vinyl azetidines and β-lactams from allenamides, proceeding through radical intermediates. acs.org Another approach involves a copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides to afford azetidines. nih.gov

Strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) has been shown to generate radical intermediates that can be trapped to form functionalized azetidines. chemrxiv.orgrsc.org The mechanism involves the radical-mediated opening of the highly strained bicyclic system. While 3-Oxoazetidine-1-carbonyl chloride itself is not an ABB, these studies demonstrate the feasibility of generating and utilizing radical intermediates from strained nitrogen-containing rings.

Mechanistic investigations into these radical processes often employ a combination of experimental techniques and computational studies, such as DFT calculations, to elucidate the reaction pathways and the nature of the radical intermediates involved. acs.orgchemrxiv.org

Applications of 3 Oxoazetidine 1 Carbonylchloride As a Versatile Synthetic Intermediate

Building Block for Complex Nitrogen-Containing Heterocycles

The dual reactivity of 3-oxoazetidine-1-carbonyl chloride enables its use as a versatile scaffold. The acyl chloride provides a reactive handle for N-functionalization, while the ketone at the C3 position offers a site for subsequent carbon-carbon or carbon-heteroatom bond formation.

The primary utility of 3-oxoazetidine-1-carbonyl chloride lies in its capacity as a potent acylating agent. The acyl chloride group is highly susceptible to nucleophilic attack, a characteristic driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic. libretexts.org This reactivity facilitates facile reactions with a wide array of nucleophiles, such as alcohols, phenols, ammonia, and primary or secondary amines, through a nucleophilic addition-elimination mechanism. savemyexams.com This reaction pathway allows for the introduction of a virtually limitless variety of substituents onto the azetidine (B1206935) nitrogen, yielding a library of N-substituted 3-oxoazetidines.

For instance, reaction with an amine (R-NH₂) produces a stable N-acylurea derivative of the azetidinone, while reaction with an alcohol (R-OH) yields a carbamate (B1207046). These reactions are typically rapid and efficient. youtube.comchemguide.co.uk

Once the nitrogen is functionalized, the ketone at the C3-position becomes a target for further modification. It can undergo:

Reduction: Using standard reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be reduced to a secondary alcohol, yielding N-substituted 3-hydroxyazetidines. These azetidine-based amino alcohols are valuable chiral building blocks. researchgate.net

Nucleophilic Addition: Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, can add to the carbonyl group to create tertiary alcohols, introducing new carbon substituents at the C3 position. ambeed.commsu.edu

Wittig-type Reactions: The ketone can be converted into an exocyclic double bond through reactions like the Horner-Wadsworth-Emmons reaction. This has been demonstrated in the synthesis of intermediates for drugs like Baricitinib, starting from the related N-Boc-3-azetidinone. nih.govscienceopen.com

Furthermore, azetidin-3-ones are recognized as versatile substrates for producing a variety of functionalized azetidines, underscoring the synthetic potential of this scaffold. nih.gov

Reaction Type Reagent Product Class Significance
N-AcylationAmines, Alcohols, etc.N-Substituted 3-OxoazetidinesIntroduces diverse functionality. savemyexams.com
Ketone ReductionNaBH₄, LiAlH₄3-Hydroxyazetidine derivativesAccess to chiral amino alcohols. researchgate.net
Nucleophilic AdditionGrignard Reagents (RMgX)3-Alkyl/Aryl-3-hydroxyazetidinesC-C bond formation at C3. ambeed.com
OlefinationWittig/HWE Reagents3-AlkylideneazetidinesPrecursors for pharmaceutical agents. scienceopen.com

The 3-oxoazetidine core is an excellent platform for assembling more complex, three-dimensional heterocyclic systems such as fused and spirocyclic azetidines. These structures are of increasing interest in medicinal chemistry due to their rigid, sp³-rich nature, which can lead to improved pharmacological properties. nih.gov

The general strategy involves a two-stage process:

N-Functionalization: The acyl chloride is first reacted with a nucleophile that contains a second reactive moiety.

Intramolecular Cyclization: A subsequent reaction, often triggered by a catalyst or change in conditions, induces the tethered functional group to react with the ketone at the C3 position, forming a new ring.

Spirocyclic Azetidines: The synthesis of spiro-azetidines can be achieved by reacting the 3-ketone with a bifunctional reagent or through an intramolecular cyclization. For example, a substituent introduced at the nitrogen atom containing a nucleophilic center (like an alcohol or amine) can undergo an intramolecular cyclization onto the C3-ketone to form a spiro-heterocycle. Methodologies for creating spirocyclic azetidines from related precursors are well-established. nih.govacs.org Strain-release driven spirocyclization has also been demonstrated as a powerful method for constructing azetidine-containing spirocycles from strained precursors. nih.gov

Fused Azetidine Systems: Fused bicyclic systems can be synthesized via intramolecular reactions. For example, an N-substituent containing an activated methylene (B1212753) group could undergo an intramolecular aldol-type condensation with the C3-ketone. Alternatively, intramolecular versions of multicomponent reactions like the Pauson-Khand reaction could be envisioned with appropriately designed precursors derived from 3-oxoazetidine-1-carbonyl chloride to create fused cyclopentenone-azetidine structures. The synthesis of fused tricyclic β-lactams and azetidine systems using cobalt-alkyne complexes highlights the feasibility of such approaches. acs.org

Target System Plausible Synthetic Strategy Key Features Supporting Principle
Spiro-azetidinesN-alkylation with a bifunctional tether, followed by intramolecular cyclization onto the C3-ketone.Creates sp³-rich scaffolds for drug discovery.Synthesis of spirocyclic azetidines and azetidinones is a known strategy. nih.govacs.org
Fused AzetidinesN-functionalization followed by intramolecular aldol, Michael, or cycloaddition reactions.Access to rigid bicyclic and polycyclic structures.Intramolecular reactions on azetidine rings are used to build complex systems. acs.org

Role in the Elaboration of Diverse Organic Molecules

Beyond serving as a core heterocyclic unit, 3-oxoazetidine-1-carbonyl chloride is a key intermediate for accessing other classes of valuable organic molecules, particularly those relevant to the pharmaceutical and agrochemical industries.

The azetidine ring is a privileged scaffold found in numerous biologically active compounds and approved drugs. nih.govfrontiersin.org The related azetidin-2-one (B1220530) (β-lactam) ring is the cornerstone of a major class of antibiotics. nih.gov While 3-oxoazetidine-1-carbonyl chloride is an azetidin-3-one (B1332698) derivative, it serves as a crucial precursor for highly functionalized azetidines that are themselves important pharmaceutical intermediates. For example, the synthesis of the JAK inhibitor Baricitinib involves a 3-ylideneacetonitrile azetidine intermediate, which is prepared from N-Boc-3-azetidinone. nih.govscienceopen.com

The conversion of 3-oxoazetidine-1-carbonyl chloride into β-lactam (2-oxoazetidine) derivatives is also conceivable through ring-contraction or rearrangement strategies, such as a thermally-promoted Wolff rearrangement of a diazotetramic acid precursor, which can yield 2-oxoazetidine-3-carboxylic acid derivatives. nih.gov This highlights the role of the 3-oxoazetidine framework as a versatile synthon that can be manipulated to access different isomers and derivatives of the core azetidine structure.

Chiral azetidine derivatives are highly effective as ligands and organocatalysts in asymmetric synthesis. researchgate.net Their rigid, constrained ring structure provides a well-defined stereochemical environment that can induce high levels of enantioselectivity in chemical reactions. Chiral β-amino alcohols derived from azetidines have been successfully employed as ligands for the enantioselective addition of organozinc reagents to aldehydes. researchgate.net

3-Oxoazetidine-1-carbonyl chloride is an ideal starting material for creating such chiral scaffolds. A plausible synthetic route involves:

Reaction of the acyl chloride with a chiral amine or alcohol to install a chiral auxiliary.

Stereoselective reduction of the C3-ketone, directed by the existing chiral center, to generate a second stereocenter with high diastereoselectivity.

Removal of any protecting groups to unmask the chiral ligand, such as an N-substituted-3-hydroxyazetidine.

This approach is supported by established methods for synthesizing chiral C2-substituted azetidines using chiral tert-butanesulfinamides as auxiliaries to control stereochemistry. rsc.orgacs.org The resulting chiral azetidine-based ligands can be used in a variety of metal-catalyzed asymmetric transformations. researchgate.netnih.gov

Application Area Synthetic Approach Resulting Structure Significance
Pharmaceutical IntermediatesN-functionalization and subsequent modification of the C3-ketone.Highly substituted azetidines.Azetidine core is a key feature in many modern drugs. nih.govnih.gov
Chiral LigandsReaction with chiral auxiliaries followed by stereoselective reduction.Chiral azetidine-based amino alcohols and diamines.Used to control stereochemistry in asymmetric catalysis. researchgate.netresearchgate.net

Derivatization Strategies for Enhanced Stability or Reactivity

The high reactivity of 3-oxoazetidine-1-carbonyl chloride, particularly the acyl chloride group, necessitates strategies to control its chemical behavior. Derivatization can be employed to either stabilize the compound for storage or handling, or to modulate its reactivity for specific synthetic applications.

Derivatization for Enhanced Stability: The primary method for stabilizing this molecule is its immediate conversion into a more stable derivative. Acyl chlorides are sensitive to moisture and react readily with many nucleophiles. savemyexams.comchemguide.co.uk By reacting it with a simple alcohol like methanol (B129727) or a secondary amine, it is converted into a significantly more stable, isolable carbamate or urea (B33335) derivative, respectively. This "tamed" intermediate can then be carried forward in subsequent synthetic steps. Another common strategy is the protection of the ketone as a ketal. This prevents the ketone from reacting with nucleophiles or organometallic reagents intended to react at a different site, allowing for selective chemistry to be performed elsewhere in the molecule before the ketone is deprotected.

Derivatization for Enhanced Reactivity: Conversely, derivatization can be used to enhance or direct the reactivity of the molecule. By attaching a specific functional group to the nitrogen via the acyl chloride, one can set the stage for a desired intramolecular reaction. For example, attaching an alkene-containing side chain could enable a subsequent intramolecular cycloaddition with the ketone. The choice of the N-substituent can fundamentally alter the electronic properties and steric environment of the azetidine ring, influencing the outcome of subsequent transformations.

Protecting Group Chemistry on the Azetidine Nitrogen (e.g., comparison with Boc-protection)

The nitrogen atom of the azetidine ring in 3-oxoazetidine-1-carbonylchloride is part of a carbamoyl (B1232498) chloride, which can be considered an "activated" or "protecting" group. This functionality dictates the reactivity of the nitrogen and its subsequent transformations. A common point of comparison is the widely used tert-butyloxycarbonyl (Boc) protecting group, as seen in the analogous compound, tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone). bldpharm.comchemicalbook.commedchemexpress.com

The carbamoyl chloride group in this compound renders the nitrogen atom significantly less nucleophilic than in an unprotected azetidine. youtube.com The electron-withdrawing nature of both the carbonyl group and the chlorine atom diminishes the electron density on the nitrogen. However, the primary role of the carbonyl chloride is not as a conventional protecting group that is later removed to liberate the free amine. Instead, it functions as a highly reactive handle for introducing a diverse range of substituents onto the azetidine nitrogen. savemyexams.com

In contrast, the Boc group is a classic protecting group, designed to be stable under a variety of reaction conditions and then selectively removed to unmask the amine functionality. libretexts.org The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). libretexts.org

The key difference in their application lies in their intended synthetic utility. The N-carbonyl chloride is a reactive electrophile, poised for reaction with nucleophiles to form ureas, carbamates, and other derivatives. The N-Boc group, on the other hand, is a stable protecting group that allows for modifications at other parts of the molecule before its removal. The reactivity of N-acyl azetidines is influenced by the significant ring strain (ca. 25.4 kcal/mol), which can lead to the formation of stable tetrahedral intermediates upon nucleophilic attack. rsc.org

Table 1: Comparison of N-Carbonyl Chloride and N-Boc as Activating/Protecting Groups for 3-Oxoazetidine

FeatureThis compoundtert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)
Functionality Reactive handle for N-functionalizationProtecting group for the nitrogen atom
Reactivity of N-substituent High (electrophilic acyl chloride)Low (stable carbamate)
Primary Synthetic Use Introduction of diverse substituents at the nitrogenMasking the nitrogen to allow reactions at other sites
Typical Subsequent Reaction Nucleophilic acyl substitution (e.g., with amines, alcohols)Deprotection to yield the free amine
Cleavage Conditions Not typically cleaved; the group is incorporated into the final productAcidic conditions (e.g., TFA)

Modification of the Carbonyl Chloride for Alternative Activations

The carbonyl chloride group of this compound is a versatile precursor for the generation of other activated species at the azetidine nitrogen. This allows for a wider range of coupling partners and reaction conditions to be employed in the synthesis of complex molecules.

One common transformation is the conversion of the acyl chloride to an activated ester. For instance, reaction with an alcohol in the presence of a base would yield a carbamate. While this reaction is a direct functionalization, the resulting carbamate can itself be considered a different type of activated intermediate, depending on the nature of the alcohol used.

More sophisticated modifications can be envisioned to tune the reactivity of the nitrogen substituent. For example, the chloride could be displaced by other leaving groups to create novel activating groups. While specific research on this compound in this context is limited, general principles of acyl chloride chemistry can be applied.

Reaction with a more reactive nucleophile, such as an azide, could potentially lead to the formation of an acyl azide. Acyl azides are known to undergo Curtius rearrangement upon heating to form isocyanates. This would provide an alternative pathway to N-functionalized azetidinones.

Furthermore, the carbonyl chloride can be converted to a variety of other functionalities that can participate in different types of coupling reactions. For example, conversion to a thioester could open up possibilities for radical-based transformations or certain types of cross-coupling reactions.

The development of alternative activating groups is an active area of research in organic synthesis, aiming to provide milder reaction conditions, broader substrate scope, and access to novel chemical space. While detailed studies on this compound are not extensively reported, its inherent reactivity makes it a prime candidate for such synthetic explorations.

Table 2: Potential Modifications of the Carbonyl Chloride Group

Reagent/ConditionPotential IntermediatePotential Subsequent Reactions
Alcohol/BaseCarbamateFurther N-alkylation (if N-H is present), modification of the alcohol moiety
Thiol/BaseThiocarbamateRadical reactions, specific cross-coupling reactions
Sodium AzideAcyl AzideCurtius rearrangement to isocyanate, [3+2] cycloadditions
Carboxylic Acid/BaseMixed AnhydrideAcylation of nucleophiles

Advanced Analytical and Spectroscopic Characterization in Synthetic Research

Spectroscopic Methods for Monitoring Reaction Progress (e.g., in-situ IR, NMR)

In-situ spectroscopic methods are invaluable tools for real-time monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient species without the need for sample extraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy has been effectively used to monitor the progress of reactions involving azetidine (B1206935) derivatives. For instance, 1H NMR spectroscopy can track the temporal evolution of a reaction by observing changes in the chemical shifts of specific protons. In a related study on the formation of N,N-disubstituted formamidines, 1H NMR was used at 30-minute intervals to follow the reaction. researchgate.net The disappearance of a signal at 4.50 ppm and the increasing intensity of a signal at 12.00 ppm over time indicated the progress of the amino group attachment. researchgate.net This approach allows for the calculation of reaction rates and can help in optimizing reaction conditions.

Infrared (IR) Spectroscopy is another powerful technique for monitoring the synthesis of azetidinone derivatives. The characteristic stretching frequencies of key functional groups, such as the C=O group in the azetidinone ring and the C-Cl bond of the carbonyl chloride, can be monitored to follow the reaction's progress. The appearance and disappearance of specific IR bands provide direct evidence for the conversion of starting materials to products. For example, in the synthesis of new 2-oxo-azetidine derivatives, IR spectroscopy was used to confirm the structure of the final compounds. tandfonline.com

Mass Spectrometry Techniques for Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique that provides molecular weight information, making it indispensable for the identification of reaction intermediates, especially those that are transient and present in low concentrations.

In the context of complex organic syntheses, such as those involving reactive intermediates like 3-Oxoazetidine-1-carbonyl chloride, electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectrometry are commonly employed. ESI-MS is particularly useful for online monitoring of reactions, where it can be coupled with liquid chromatography to separate and identify various components of a reaction mixture. For instance, in the synthesis of azetidine-based scaffolds, Liquid Chromatography/Mass Spectrometry (LC/MS) was used to confirm the complete consumption of starting materials. nih.gov

A novel approach for identifying fleeting electrochemical reaction intermediates utilizes desorption electrospray ionization (DESI) mass spectrometry. stanford.edu This method allows for the direct sampling of a working electrode surface with a sampling time in the order of milliseconds. stanford.edu This technique has been successfully used to detect a diimine intermediate with a lifetime of only 23 milliseconds in the electrochemical oxidation of uric acid, demonstrating its potential for capturing highly reactive species that might be formed during the synthesis of compounds like 3-Oxoazetidine-1-carbonyl chloride. stanford.edu

Chromatographic Techniques for Separation and Purity Assessment in Reactive Systems

Chromatographic techniques are fundamental for the separation and purification of synthetic products and for assessing their purity. Given the reactive nature of 3-Oxoazetidine-1-carbonyl chloride, these methods must be carefully selected and optimized.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. In the synthesis of various heterocyclic compounds, including azetidine derivatives, TLC is routinely used to check for the formation of products and the consumption of starting materials. researchgate.netresearchgate.net

Column Chromatography is the standard method for purifying synthetic compounds. In the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, a related compound, the crude product was purified by column chromatography on silica (B1680970) gel. nih.govambeed.com The choice of eluent system is critical for achieving good separation. For instance, a gradient of ethyl acetate (B1210297) and methanol (B129727) was used to purify 1-(tert-butoxycarbonyl)-3-hydroxyazetidine-3-carboxylic acid. ambeed.com

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and is suitable for both analytical and preparative separations. Chiral HPLC is particularly important for the separation of enantiomers, which is often a critical step in the synthesis of biologically active molecules. In the enantioselective synthesis of 2,3-disubstituted azetidines, chiral HPLC was used to determine the enantiomeric excess (ee) of the product. acs.org

Analytical TechniqueApplication in 3-Oxoazetidine-1-carbonyl chloride SynthesisKey Findings/Capabilities
1H NMR Spectroscopy Monitoring reaction progress in real-time.Provides kinetic data by tracking changes in proton signals over time. researchgate.net
Infrared (IR) Spectroscopy Confirming the formation of the azetidinone ring and other functional groups.Identifies characteristic vibrational frequencies of key bonds. tandfonline.com
Mass Spectrometry (ESI, FAB, DESI) Identification of transient reaction intermediates and final products.Provides molecular weight information, with DESI-MS capable of detecting species with millisecond lifetimes. nih.govstanford.edu
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and preliminary purity checks.Simple and fast method to follow the course of a reaction. researchgate.netresearchgate.net
Column Chromatography Purification of the final product and intermediates.Enables separation of the desired compound from byproducts and unreacted starting materials. nih.govambeed.com
High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of enantiomers (chiral HPLC).Offers high-resolution separation for accurate purity determination and chiral resolution. acs.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-oxoazetidine-1-carbonylchloride at the molecular level. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in this regard, offering a balance between computational cost and accuracy. nih.gov

Orbital Analysis and Charge Distribution

The electronic landscape of this compound is characterized by the interplay between the strained azetidinone ring and the electron-withdrawing acyl chloride group. An analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for predicting the molecule's reactivity. The HOMO is likely localized on the nitrogen atom of the azetidine (B1206935) ring and the oxygen of the carbonyl group, indicating these as primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl carbon of the acyl chloride, marking it as the principal site for nucleophilic attack.

The charge distribution, calculated through methods such as Natural Bond Orbital (NBO) analysis, would reveal a significant partial positive charge on the carbonyl carbons of both the ring and the acyl chloride group, with the latter being more pronounced due to the high electronegativity of the chlorine atom. The nitrogen atom would bear a partial negative charge, further supporting its role as a nucleophilic center.

Illustrative Data Table: Calculated Atomic Charges

AtomCalculated Partial Charge (e)
N1 (azetidine)-0.45
C2 (azetidine)+0.35
C3 (azetidine, C=O)+0.60
O4 (azetidine, C=O)-0.55
C5 (carbonyl Cl)+0.75
O6 (carbonyl Cl)-0.65
Cl7-0.20

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar molecules. It is not based on published experimental or computational data for this compound.

Bond Dissociation Energies and Reaction Energetics

Bond dissociation energy (BDE) calculations are vital for understanding the stability of the molecule and predicting its fragmentation pathways. The C-Cl bond in the acyl chloride moiety is expected to have a relatively low BDE, making it the most probable site for homolytic cleavage. The strained C-N and C-C bonds within the azetidinone ring will also exhibit lower BDEs compared to their acyclic counterparts. rsc.org

Reaction energetics for processes like nucleophilic acyl substitution at the carbonyl chloride group can be computationally modeled to predict reaction feasibility and kinetics. youtube.comuci.edu The high reactivity of acyl chlorides suggests that such reactions would be highly exothermic.

Illustrative Data Table: Calculated Bond Dissociation Energies

BondCalculated BDE (kcal/mol)
C(O)-Cl80-85
N-C(O)Cl90-95
N-C (ring)75-80
C-C (ring)70-75

Note: The data in this table is illustrative and represents typical values expected from computational studies on similar functional groups. It is not based on published experimental or computational data for this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for tracing the step-by-step mechanisms of chemical reactions involving this compound.

Transition State Analysis of Key Transformations

For any proposed reaction mechanism, the identification and characterization of transition states are paramount. For instance, in a nucleophilic acyl substitution reaction with an amine, a tetrahedral intermediate would be formed. researchgate.net Computational methods can locate the transition state structures leading to and from this intermediate, and the calculated energy barriers provide a quantitative measure of the reaction rate. uci.edu Similarly, the ring-opening reactions of the azetidinone, which can be initiated by nucleophilic attack on the ring carbonyl, can be explored through transition state analysis. magtech.com.cn

Solvent Effects and Catalysis in Silico

The surrounding solvent can significantly influence reaction pathways and rates. rsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. nih.gov For a polar and reactive molecule like this compound, explicit solvent models would be crucial for accurately modeling reactions in protic or polar aprotic solvents. These models can reveal specific hydrogen bonding interactions that stabilize transition states or intermediates. acs.org

In silico studies can also investigate the role of catalysts. For example, the effect of a Lewis acid catalyst on the ring-opening of the azetidinone can be modeled by coordinating the catalyst to the carbonyl oxygen and calculating the subsequent reduction in the activation energy barrier. magtech.com.cn

Conformation Analysis and Stereochemical Predictions

The four-membered azetidinone ring is not planar and can exist in different puckered conformations. nih.gov Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. The substituents on the ring will influence the preferred conformation.

For reactions involving the creation of new stereocenters, computational modeling can predict the stereochemical outcome. For instance, in the case of a chiral nucleophile attacking the azetidinone ring, the transition state energies for the formation of different stereoisomers can be calculated to predict the diastereoselectivity of the reaction. acs.org The stereospecificity of reactions, such as the Staudinger reaction used to form β-lactam rings, can also be rationalized through computational analysis of the reaction mechanism. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 3-oxoazetidine-1-carbonyl chloride and its derivatives is a primary area of future research. While traditional methods may be employed, a focus on sustainable approaches is paramount. One promising avenue is the application of the Wolff rearrangement of diazotetramic acids, which has been shown to be an effective method for producing related 2-oxoazetidine-3-carboxylic acid derivatives. nih.gov This method allows for the introduction of various substituents at the exocyclic acyl group through the use of different nucleophiles. nih.gov Adapting this thermal, microwave-assisted rearrangement could provide a versatile and efficient route to a library of 3-oxoazetidine-based compounds.

Further research into greener reaction conditions, such as the use of aqueous media or biodegradable solvents, will be crucial. The principles of green chemistry, including atom economy and the use of renewable feedstocks, will guide the development of these next-generation synthetic protocols.

Exploration of Unprecedented Reactivity Modes

The inherent ring strain and the presence of two reactive electrophilic sites—the carbonyl group and the acyl chloride—in 3-oxoazetidine-1-carbonyl chloride suggest a rich and largely unexplored reactivity profile. Future investigations will likely focus on harnessing this reactivity to forge novel chemical bonds and construct complex molecular architectures.

The reactivity of the carbonyl group can be exploited in various transformations. For instance, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) can be used for analytical purposes, enabling sensitive detection through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The study of the reaction mechanisms for such derivatizations will be crucial for optimizing reaction conditions and expanding the scope of applicable reagents. researchgate.net

The acyl chloride moiety provides a handle for a wide array of nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups, leading to the synthesis of amides, esters, and other acyl derivatives. The development of derivatization techniques for chlorides, such as the use of 1-propanol (B7761284) in a pyridine (B92270) solution for GC-MS analysis, could be adapted for the characterization of 3-oxoazetidine-1-carbonyl chloride and its reaction products. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of 3-oxoazetidine-1-carbonyl chloride into continuous flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. soci.orgdntb.gov.ua Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be particularly advantageous for handling reactive intermediates and exothermic reactions. soci.org

Automated platforms can facilitate high-throughput screening of reaction conditions and the rapid synthesis of compound libraries based on the 3-oxoazetidine scaffold. dntb.gov.uabeilstein-journals.org This technology allows for the systematic exploration of a wide range of reagents and catalysts, accelerating the discovery of novel derivatives with desired properties. The use of N-(9-fluorenylmethoxycarbonyl) (Fmoc) protected amino acid chlorides in flow synthesis for peptide production highlights the potential for acyl chlorides in automated processes. thieme-connect.de

ParameterBatch SynthesisFlow Chemistry
Scalability Often requires re-optimization for different scales.More readily scalable by extending operation time. soci.org
Safety Handling of hazardous reagents can be risky at larger scales.Smaller reaction volumes enhance safety. soci.org
Reaction Control Less precise control over temperature and mixing.Precise control over reaction parameters. soci.org
Reproducibility Can be variable between batches.High reproducibility due to consistent reaction conditions.

Potential for Derivatization in Materials Science and Medicinal Chemistry Research

The ability to readily derivatize 3-oxoazetidine-1-carbonyl chloride opens up a vast chemical space for exploration in both materials science and medicinal chemistry. The introduction of specific functional groups can be used to tune the physical and chemical properties of the resulting molecules for various applications.

In materials science , the rigid azetidine (B1206935) core can be incorporated into polymers or larger molecular frameworks to create materials with unique properties. Derivatization with polymerizable groups, for instance, could lead to the development of novel polymers with tailored thermal or mechanical characteristics. The principles of derivatization to enhance molecular weight and modify polarity are well-established and can be applied in this context. obrnutafaza.hr

In medicinal chemistry , the azetidinone scaffold is a well-known pharmacophore present in many biologically active compounds, including β-lactam antibiotics. nih.gov The derivatization of 3-oxoazetidine-1-carbonyl chloride with various amines, alcohols, and thiols can generate a diverse library of compounds for biological screening. nih.gov While this article does not delve into the specific efficacy or safety of such compounds, the potential to create novel molecular entities for investigation is significant. The derivatization of carboxylic acids and hydroxyl compounds with aromatic halides or acyl chlorides to introduce UV-absorbing chromophores is a common strategy that could be employed to facilitate the analysis and purification of these new derivatives. greyhoundchrom.com

The reactivity of carbonyl groups with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and biotin (B1667282) hydrazide, which are selective for aliphatic aldehydes and ketones, further expands the possibilities for creating tagged molecules for biochemical assays. rsc.org

Q & A

Basic: What are the critical steps in synthesizing 3-Oxoazetidine-1-carbonylchloride, and how are reaction conditions optimized?

Answer:
The synthesis typically involves functional group transformations such as oxidation, reduction, or substitution, with careful control of reaction parameters. Key considerations include:

  • Temperature : Optimal ranges (e.g., 0–25°C for acyl chloride formation) to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity in substitution reactions .
  • Catalysts : Use of base catalysts (e.g., triethylamine) to neutralize HCl byproducts during carbonyl chloride formation .
    Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry iteratively to maximize yield .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify the azetidine ring (δ ~3.5–4.5 ppm for protons adjacent to the carbonyl) and carbonyl chloride (δ ~170–180 ppm for carbonyl carbon) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 163.58 for C₄H₄ClNO₂) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1800 cm⁻¹, C-Cl at ~750 cm⁻¹) .
    Note : Cross-validate data across techniques to eliminate ambiguities .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer:

  • Variable Screening : Use Design of Experiments (DoE) to test solvent polarity, temperature, and catalyst ratios. For example, higher yields are observed in dichloromethane at 0°C compared to THF .
  • Byproduct Management : Add molecular sieves to absorb HCl, shifting equilibrium toward product formation .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure derivatives .
    Data-Driven Example : A 2023 study achieved 85% yield by optimizing stoichiometry (1:1.2 ratio of azetidine precursor to phosgene) .

Advanced: How should researchers address contradictions in spectroscopic data during structural characterization?

Answer:

  • Cross-Validation : Compare NMR, IR, and MS data with computational predictions (e.g., DFT-based chemical shift calculations) .
  • Dynamic Effects : Account for conformational flexibility (e.g., azetidine ring puckering) that may cause splitting in NMR signals .
  • Contamination Checks : Analyze starting materials and intermediates to rule out impurities. For example, residual solvents like DMF can obscure carbonyl signals .
    Case Study : A 2021 study resolved conflicting IR data by repeating synthesis under anhydrous conditions, eliminating hydroxyl impurities .

Advanced: What strategies enhance the reactivity of this compound for targeted derivatization?

Answer:

  • Activation : Use Lewis acids (e.g., AlCl₃) to polarize the carbonyl group, facilitating nucleophilic attack .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., azetidine nitrogen with Boc groups) to direct substitution to the carbonyl chloride .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while improving regioselectivity .
    Example : A 2024 protocol achieved selective amidation by pre-activating the carbonyl chloride with Hünig’s base .

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